1-Isopropoxy-4-nitrobenzene

Overview

Description

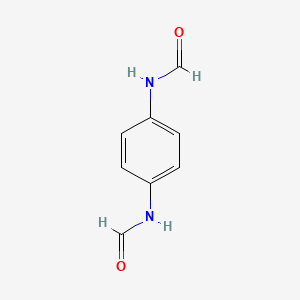

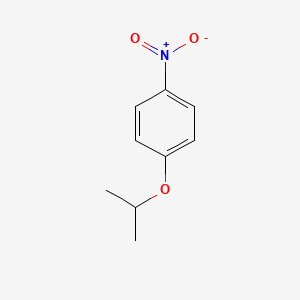

1-Isopropoxy-4-nitrobenzene is a chemical compound with the molecular formula C9H11NO3 . It is also known by other names such as p-Nitrocumene .

Molecular Structure Analysis

The molecular structure of 1-Isopropoxy-4-nitrobenzene consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 181.189 Da and the monoisotopic mass is 181.073898 Da .Physical And Chemical Properties Analysis

1-Isopropoxy-4-nitrobenzene has a density of 1.1±0.1 g/cm3, a boiling point of 285.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 50.4±3.0 kJ/mol and a flash point of 129.2±21.8 °C . The index of refraction is 1.526, and the molar refractivity is 48.7±0.3 cm3 .Scientific Research Applications

Cooperativity in Cytochrome P450

1-Isopropoxy-4-nitrobenzene demonstrates cooperativity with cytochrome P450 1A2. This compound exhibits multiphasic kinetics in its interaction with cytochrome P450, suggesting structural changes and binding interactions. Such studies are crucial in understanding drug metabolism and enzyme kinetics (Isin, Sohl, Eoff, & Guengerich, 2008).

Nitrobenzene Reduction in Wastewater Treatment

The compound plays a role in the chemical reduction of nitrobenzene, a major environmental pollutant, to aniline in wastewater treatment. This process utilizes zerovalent iron and offers insights into sustainable wastewater management strategies (Mantha, Taylor, Biswas, & Bewtra, 2001).

Role in Nitrobenzene Degradation

1-Isopropoxy-4-nitrobenzene is involved in the degradation of nitrobenzene through Fenton's reagent, leading to various phenolic products. This process is significant for understanding and improving methods for water treatment and pollution remediation (Carlos et al., 2008).

Synthesis and Chemical Reactions

The synthesis of 2-isopropoxy-4-nitrobenzoic acid from 1-Isopropoxy-4-nitrobenzene provides insights into organic synthesis processes and chemical reaction mechanisms. Such studies are essential in the field of organic chemistry and material science (Nué-Martínez, Alkorta, & Dardonville, 2021).

Electrochemical Reduction Studies

1-Isopropoxy-4-nitrobenzene is used in electrochemical studies to understand the reduction processes of nitrobenzene and related compounds. Such research is pivotal in electrochemistry and environmental science (Silvester et al., 2006).

Adsorption and Environmental Applications

Studies involving 1-Isopropoxy-4-nitrobenzene contribute to understanding adsorption mechanisms, particularly in removing nitrobenzene from water. This research is crucial for environmental cleanup and pollution control (Mousavi et al., 2020).

Safety and Hazards

When handling 1-Isopropoxy-4-nitrobenzene, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name |

1-nitro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOJVDNLACMALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504794 | |

| Record name | 1-Nitro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropoxy-4-nitrobenzene | |

CAS RN |

26455-31-2 | |

| Record name | 1-Nitro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-Isopropoxy-4-nitrobenzene interact with biological systems, specifically regarding enzyme activity?

A: Research indicates that 1-Isopropoxy-4-nitrobenzene acts as a competitive inhibitor of certain enzymes. For example, it can inhibit the hydrolysis of p-nitrophenyl acetate by artificial esterases constructed from self-assembling peptides. [] This inhibition likely occurs through competition for the active site of the esterase, preventing the substrate from binding and being hydrolyzed.

Q2: What is the role of 1-Isopropoxy-4-nitrobenzene in studying cytochrome P450 enzymes?

A: While the provided abstract doesn't delve into specifics, it highlights that 1-Isopropoxy-4-nitrobenzene is involved in research exploring the cooperativity of cytochrome P450 1A2. [] This suggests the compound likely serves as either a substrate or an inhibitor in studies investigating the enzyme's mechanism and potential interactions with other molecules.

Q3: Can you describe an efficient synthetic method for producing 1-Isopropoxy-4-nitrobenzene?

A: A highly efficient method utilizes a multi-site phase-transfer catalyst (MPTC) like 1,4-dibenzyl-1,4-diazoniabicyclo(2.2.2)octanium dichloride under ultrasound irradiation (40 kHz, 300W). [] This approach facilitates the reaction between 1-chloro-4-nitrobenzene and isopropyl alcohol in a solid-liquid phase-transfer catalysis condition, resulting in the successful synthesis of 1-Isopropoxy-4-nitrobenzene.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.